

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-(4-Methoxyphenyl)ethanol**, a chiral building block significant in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physical properties, and detailed experimental protocols for its synthesis, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

(R)-1-(4-Methoxyphenyl)ethanol is a specific stereoisomer of 1-(4-methoxyphenyl)ethanol. Its unique spatial arrangement is crucial for its application in asymmetric synthesis, where it serves as a precursor for more complex chiral molecules.[\[1\]](#)

Identifier	Value
CAS Number	1517-70-0 [1] [2] [3]
IUPAC Name	(1R)-1-(4-methoxyphenyl)ethan-1-ol [2]
Molecular Formula	C ₉ H ₁₂ O ₂ [1] [2]
SMILES	C--INVALID-LINK--C1=CC=C(OC)C=C1 [2]
InChI	InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 [1]

Synonyms:

- (+)-(R)-1-(4-Methoxyphenyl)ethanol[1][4]
- (R)-1-(p-Methoxyphenyl)ethanol[1]
- (R)-alpha-Methyl-4-methoxybenzyl Alcohol[1]
- (αR)-4-Methoxy-α-methylbenzenemethanol[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **(R)-1-(4-Methoxyphenyl)ethanol**. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	152.19 g/mol [1][2]
Density	1.053 g/cm ³ [1][4]
Boiling Point	254.344 °C at 760 mmHg[1][4]
Flash Point	107.969 °C[1]
pKa	14.49 ± 0.20 (Predicted)[1][4]
Storage Temperature	2-8°C[1][4][5]
Purity (Typical)	≥96%[2], ≥97%[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of **(R)-1-(4-Methoxyphenyl)ethanol** can be achieved through various methods, including chemical synthesis and biocatalytic routes. Each method offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

1. Chemical Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to induce stereoselectivity, resulting in a high chiral purity of the final product.[1]

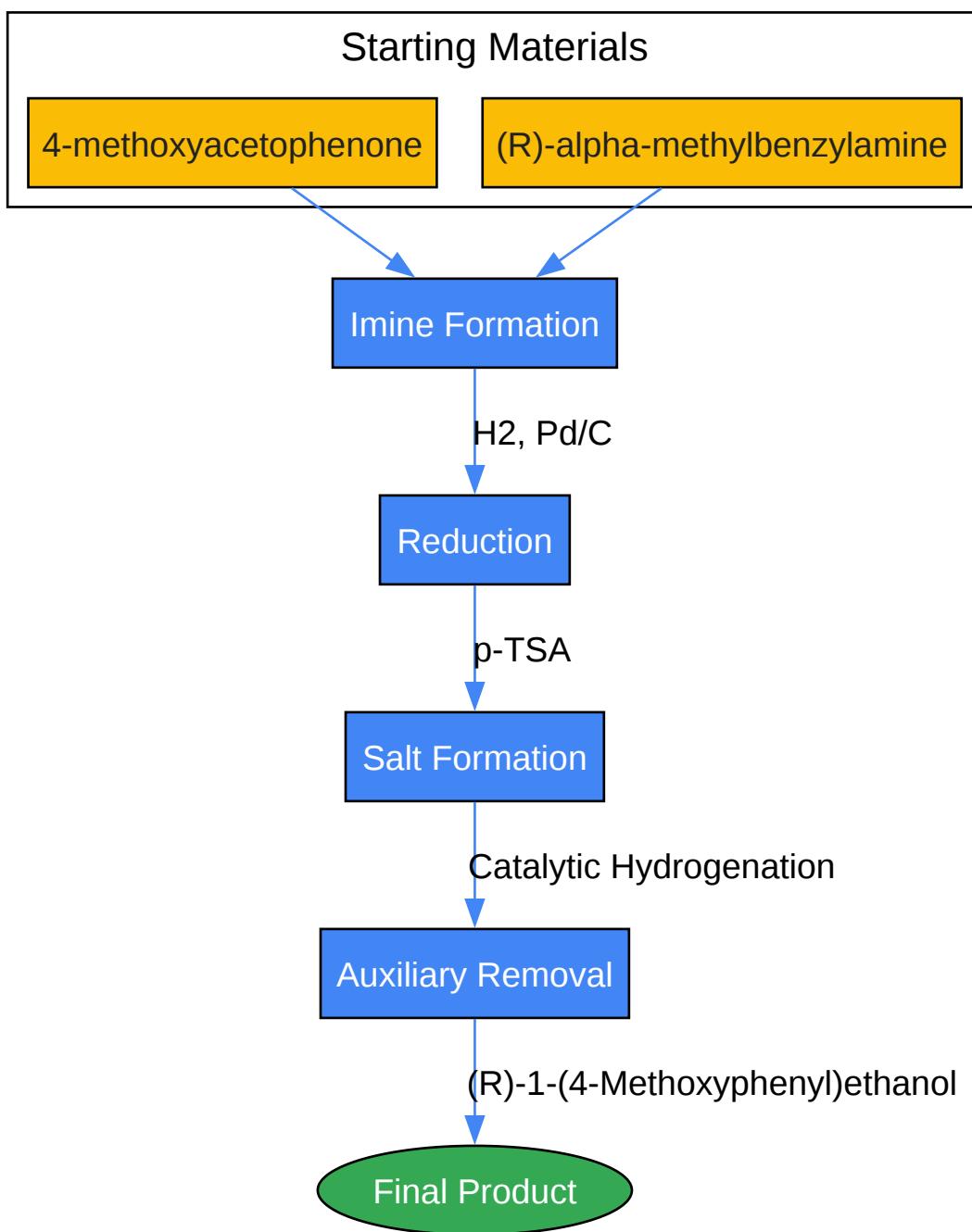
Experimental Protocol:

- **Imine Formation:** 4-methoxyacetophenone is refluxed with (R)- α -methylbenzylamine in toluene. A Dean-Stark apparatus is used to remove water, driving the reaction towards the formation of (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[1]
- **Reduction:** The resulting imine is reduced using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at a temperature of 35-40°C.[1]
- **Salt Formation and Extraction:** The product is treated with p-toluenesulfonic acid to form a salt. This is followed by a basic extraction to isolate the free amine.[1]
- **Auxiliary Removal:** The chiral auxiliary is removed by further catalytic hydrogenation.[1]
- **Final Product Formation:** The resulting amine is converted to its hydrochloride salt and recrystallized to yield pure **(R)-1-(4-Methoxyphenyl)ethanol**.[1] This method has been reported to achieve a chiral purity of 100% as determined by HPLC analysis.[1]

2. Biocatalytic Synthesis via Stereoselective Reduction

A greener alternative to chemical synthesis involves the use of biocatalysts. This method utilizes enzymes from microorganisms to perform stereoselective reductions.

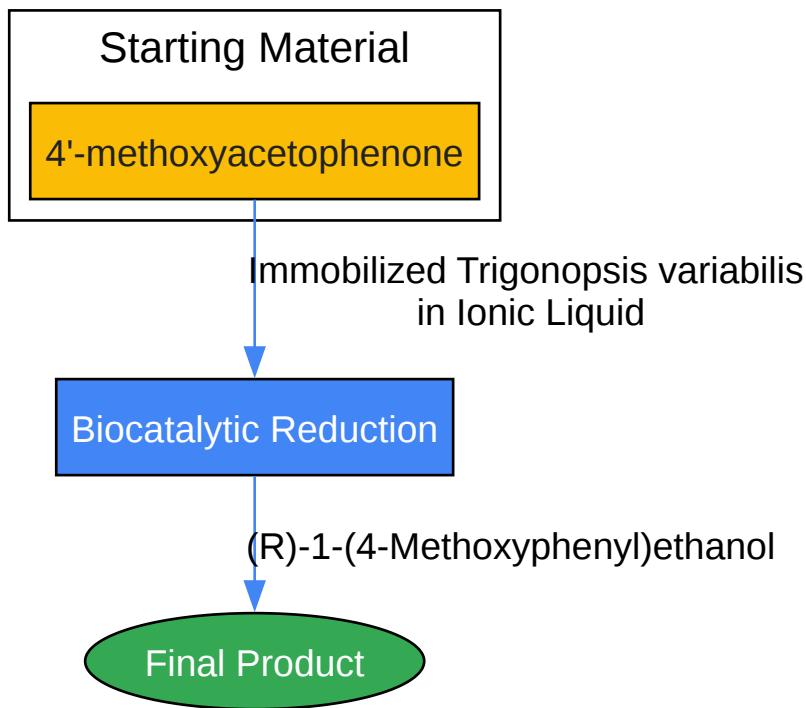
Experimental Protocol:


- **Biocatalyst Preparation:** *Trigonopsis variabilis* AS2.1611 cells are immobilized for use as the biocatalyst.[1]
- **Reaction Medium:** The reaction is carried out in an ionic liquid-containing medium, specifically 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate ($C_2OHMIM\cdot NO_3$), which enhances reaction efficiency by moderately increasing cell membrane permeability.[1]
- **Stereoselective Reduction:** 4'-methoxyacetophenone is subjected to anti-Prelog stereoselective reduction by the immobilized cells.[1]

- Product Isolation: Following the reduction, the **(R)-1-(4-Methoxyphenyl)ethanol** is isolated from the reaction mixture. This biocatalytic method is noted for its high stereoselectivity and environmental benefits.[\[1\]](#)

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis methods described above.


Chemical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**.

Biocatalytic Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Biocatalytic synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**.

Applications in Research and Development

(R)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals. Its specific stereochemistry is essential for the biological activity of the target molecules. For instance, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Sulindac, and Ibuprofen.^[3] It is also a key intermediate in the synthesis of other complex organic molecules where chirality is a critical factor.^[1] Its use in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is a crucial requirement in modern drug development to ensure efficacy and minimize side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-(4-Methoxyphenyl)ethanol (1517-70-0) for sale [vulcanchem.com]
- 2. (R)-1-(4-Methoxyphenyl)ethanol 96% | CAS: 1517-70-0 | AChemBlock [achemblock.com]
- 3. (R)-1-(4-Methoxyphenyl)ethanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 1517-70-0|(R)-1-(4-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182145#r-1-4-methoxyphenyl-ethanol-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com